molecular formula C18H15FN4O5S B2810850 N-[2-(Cyanomethylamino)-2-oxoethyl]-N'-[4-(4-fluorophenyl)sulfonylphenyl]oxamide CAS No. 2418714-34-6

N-[2-(Cyanomethylamino)-2-oxoethyl]-N'-[4-(4-fluorophenyl)sulfonylphenyl]oxamide

Cat. No. B2810850
CAS RN: 2418714-34-6
M. Wt: 418.4
InChI Key: YAZISLFKTQFCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Cyanomethylamino)-2-oxoethyl]-N'-[4-(4-fluorophenyl)sulfonylphenyl]oxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as the FOA-12 inhibitor, which is a potent inhibitor of the FOXC1 transcription factor.

Mechanism of Action

FOA-12 inhibits the FOXC1 transcription factor by binding to its DNA-binding domain. This prevents FOXC1 from binding to its target genes and initiating transcription. The inhibition of FOXC1 leads to the downregulation of genes involved in cancer cell proliferation, invasion, and metastasis.
Biochemical and Physiological Effects:
Studies have shown that FOA-12 has minimal toxicity and does not affect the growth of normal cells. FOA-12 has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, FOA-12 has been shown to inhibit cancer cell migration and invasion. These effects suggest that FOA-12 may have potential therapeutic benefits in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of FOA-12 is its specificity for the FOXC1 transcription factor. This allows for the selective inhibition of FOXC1 without affecting other transcription factors. However, one limitation of FOA-12 is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, FOA-12 has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research of FOA-12. One potential direction is to investigate the use of FOA-12 in combination with other cancer therapies. This could potentially enhance the efficacy of FOA-12 and improve patient outcomes. Another future direction is to explore the use of FOA-12 in the treatment of other diseases that involve the FOXC1 transcription factor, such as glaucoma and lymphedema. Additionally, further research is needed to optimize the synthesis of FOA-12 and improve its pharmacokinetic properties.

Synthesis Methods

The synthesis of N-[2-(Cyanomethylamino)-2-oxoethyl]-N'-[4-(4-fluorophenyl)sulfonylphenyl]oxamide involves the reaction of 4-(4-fluorophenylsulfonyl)aniline with malonic acid in the presence of thionyl chloride. The resulting product is then reacted with cyanomethylamine to yield the final product. The purity of the compound can be confirmed using HPLC and NMR spectroscopy.

Scientific Research Applications

N-[2-(Cyanomethylamino)-2-oxoethyl]-N'-[4-(4-fluorophenyl)sulfonylphenyl]oxamide has been found to have potential applications in cancer research. It has been shown to inhibit the FOXC1 transcription factor, which is involved in the growth and progression of various types of cancer. Studies have also suggested that FOA-12 may have potential therapeutic benefits in the treatment of breast cancer, glioblastoma, and pancreatic cancer.

properties

IUPAC Name

N-[2-(cyanomethylamino)-2-oxoethyl]-N'-[4-(4-fluorophenyl)sulfonylphenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O5S/c19-12-1-5-14(6-2-12)29(27,28)15-7-3-13(4-8-15)23-18(26)17(25)22-11-16(24)21-10-9-20/h1-8H,10-11H2,(H,21,24)(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZISLFKTQFCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NCC(=O)NCC#N)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Cyanomethylamino)-2-oxoethyl]-N'-[4-(4-fluorophenyl)sulfonylphenyl]oxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.